3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid
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Overview
Description
3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid is a complex organic compound that features an indole moiety, a piperazine ring, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Piperazine Ring Formation: The piperazine ring can be introduced through a nucleophilic substitution reaction involving ethylenediamine and a suitable dihalide.
Coupling Reactions: The indole and piperazine moieties are coupled using a suitable linker, such as a bromoalkane, under basic conditions.
Protection and Deprotection: The tert-butoxycarbonyl (Boc) group is used to protect the amine functionality during the synthesis and is later removed under acidic conditions.
Final Coupling: The propanoic acid group is introduced through a coupling reaction with the piperazine-indole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in protein active sites, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.
3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid: Similar structure with an acetic acid group instead of propanoic acid.
Uniqueness
The uniqueness of 3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety, piperazine ring, and propanoic acid group allows for diverse interactions with biological targets and makes it a versatile compound in medicinal chemistry.
Biological Activity
3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.
Molecular Structure
- Molecular Formula : C21H29N3O4
- Molecular Weight : 387.47 g/mol
- SMILES Notation : CN(C)CCc1cn(C(=O)OC(C)(C)C)c2ccc(C[C@H]3COC(=O)N3C(=O)OC(C)(C)C)cc12
Physical Properties
Property | Value |
---|---|
Boiling Point | Not available |
Storage Temperature | -20°C |
Purity | 98% |
Antitumor Activity
Recent studies have evaluated the antitumor effects of compounds related to this compound. The cytotoxicity was assessed using various cancer cell lines, including K562 and MCF-7.
Results Summary
Cell Line | IC50 (µM) |
---|---|
K562 | 83.20 ± 2.25 |
MCF-7 | >100 |
HCT-116 | >100 |
The compound exhibited moderate activity against K562 cells but did not significantly affect other tested lines compared to doxorubicin, a known anticancer agent .
Antimicrobial Activity
The antimicrobial properties of the compound were investigated through in vitro assays. The results indicated that it showed varying degrees of inhibition against different microbial strains.
Inhibition Zones and MIC Values
Microbial Strain | Zone of Inhibition (mm) | MIC (µM) |
---|---|---|
E. coli | 15 | 50 |
S. aureus | 10 | 100 |
These results suggest that the compound possesses potential antimicrobial properties, although further studies are needed to determine its efficacy in clinical settings .
Immunological Effects
Immunological studies have shown that the compound influences cytokine production in laboratory animals. The levels of interleukins and immunoglobulins were measured post-administration.
Cytokine Levels
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
IL-6 | 50 | 30 |
IL-10 | 20 | 40 |
The increase in IL-10 levels suggests a potential immunomodulatory effect, which could be beneficial in therapeutic applications for inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of the compound to various biological targets. The results indicated promising interactions with PPARγ and VEGFR2, which are critical in cancer and metabolic diseases.
Binding Affinities
Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
---|---|---|
PPARγ | -8.49 | 0.60 |
VEGFR2 | -9.07 | 0.225 |
These findings highlight the compound's potential as a lead for drug development targeting these pathways .
Properties
Molecular Formula |
C21H29N3O4 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[2-(1H-indol-3-ylmethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)24-11-10-23(9-8-19(25)26)16(14-24)12-15-13-22-18-7-5-4-6-17(15)18/h4-7,13,16,22H,8-12,14H2,1-3H3,(H,25,26) |
InChI Key |
RJKVAASIGZSGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CNC3=CC=CC=C32)CCC(=O)O |
Origin of Product |
United States |
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